3-Ethyl-2,2,5-trimethylheptane
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Overview
Description
3-Ethyl-2,2,5-trimethylheptane is a branched alkane with the molecular formula C₁₂H₂₆. It is a hydrocarbon that consists of a heptane backbone with three methyl groups and one ethyl group attached to it. This compound is part of the larger family of alkanes, which are saturated hydrocarbons containing only single bonds between carbon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-2,2,5-trimethylheptane can be achieved through various organic synthesis methods. One common approach involves the alkylation of a heptane derivative with appropriate alkyl halides under the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). The reaction typically occurs in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
Industrial production of branched alkanes like this compound often involves catalytic processes such as hydrocracking and isomerization. These processes use catalysts like zeolites or platinum-based catalysts to rearrange straight-chain alkanes into branched structures. The conditions for these reactions include high temperatures (300-500°C) and pressures (20-50 atm).
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-2,2,5-trimethylheptane, like other alkanes, primarily undergoes reactions typical of saturated hydrocarbons. These include:
Combustion: Complete combustion in the presence of oxygen produces carbon dioxide and water.
Halogenation: Reaction with halogens (e.g., chlorine or bromine) under UV light to form haloalkanes.
Cracking: Thermal or catalytic cracking to produce smaller hydrocarbons.
Common Reagents and Conditions
Combustion: Requires oxygen and an ignition source.
Halogenation: Requires halogens (Cl₂ or Br₂) and UV light.
Cracking: Requires high temperatures and a catalyst (e.g., zeolites).
Major Products
Combustion: Carbon dioxide (CO₂) and water (H₂O).
Halogenation: Various haloalkanes depending on the halogen used.
Cracking: Smaller alkanes and alkenes.
Scientific Research Applications
3-Ethyl-2,2,5-trimethylheptane is used in various scientific research applications, including:
Chemistry: As a model compound to study the behavior of branched alkanes in different chemical reactions.
Biology: Investigating the metabolic pathways of hydrocarbons in microorganisms.
Medicine: Exploring the potential use of branched alkanes in drug delivery systems.
Industry: Used as a reference compound in the petrochemical industry to study the properties of fuels and lubricants.
Mechanism of Action
As a hydrocarbon, 3-Ethyl-2,2,5-trimethylheptane does not have a specific mechanism of action in biological systems. its interactions in chemical reactions are governed by the principles of organic chemistry, such as the stability of intermediates and the reactivity of functional groups. In combustion reactions, it undergoes oxidation to produce energy, carbon dioxide, and water.
Comparison with Similar Compounds
Similar Compounds
2,2,4-Trimethylpentane (Isooctane): Another branched alkane used as a standard in octane rating.
2,3,4-Trimethylpentane: A similar branched alkane with different branching positions.
3,3,5-Trimethylheptane: Another isomer with different branching.
Uniqueness
3-Ethyl-2,2,5-trimethylheptane is unique due to its specific branching pattern, which affects its physical and chemical properties. The presence of three methyl groups and one ethyl group in specific positions on the heptane backbone distinguishes it from other branched alkanes, influencing its boiling point, melting point, and reactivity in chemical reactions.
Properties
CAS No. |
62199-10-4 |
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Molecular Formula |
C12H26 |
Molecular Weight |
170.33 g/mol |
IUPAC Name |
3-ethyl-2,2,5-trimethylheptane |
InChI |
InChI=1S/C12H26/c1-7-10(3)9-11(8-2)12(4,5)6/h10-11H,7-9H2,1-6H3 |
InChI Key |
SUDWTPMZYLBGKW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CC(CC)C(C)(C)C |
Origin of Product |
United States |
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